4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid 4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530681
InChI: InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)14-5-4-6(12)15-8(13)7(5)9(16)17/h4H,1-3H3,(H,16,17)(H,14,15,18)
SMILES: CC(C)(C)OC(=O)NC1=CC(=NC(=C1C(=O)O)Cl)Cl
Molecular Formula: C11H12Cl2N2O4
Molecular Weight: 307.13 g/mol

4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid

CAS No.:

Cat. No.: VC13530681

Molecular Formula: C11H12Cl2N2O4

Molecular Weight: 307.13 g/mol

* For research use only. Not for human or veterinary use.

4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid -

Specification

Molecular Formula C11H12Cl2N2O4
Molecular Weight 307.13 g/mol
IUPAC Name 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)14-5-4-6(12)15-8(13)7(5)9(16)17/h4H,1-3H3,(H,16,17)(H,14,15,18)
Standard InChI Key YOEWORYBDTZLFG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=NC(=C1C(=O)O)Cl)Cl
Canonical SMILES CC(C)(C)OC(=O)NC1=CC(=NC(=C1C(=O)O)Cl)Cl

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound’s IUPAC name, 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid, reflects its substitution pattern: a pyridine core with chlorine atoms at positions 2 and 6, a Boc-protected amine at position 4, and a carboxylic acid at position 3. The tert-butoxycarbonyl group enhances solubility in organic solvents and protects the amine during synthetic transformations, while the electron-withdrawing chlorine atoms influence the ring’s electronic properties, directing subsequent reactions to specific positions .

Key Properties:

PropertyValue
Molecular FormulaC₁₁H₁₂Cl₂N₂O₄
Molecular Weight307.13 g/mol
CAS NumberNot explicitly listed
SMILESCC(C)(C)OC(=O)NC1=CC(=NC(=C1C(=O)O)Cl)Cl
InChI KeyYOEWORYBDTZLFG-UHFFFAOYSA-N

The carboxylic acid group at position 3 allows for salt formation or esterification, as evidenced by its derivative, tert-butyl 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinate (C₁₅H₂₀Cl₂N₂O₄), which replaces the acid with a tert-butyl ester .

Synthesis and Reaction Conditions

Primary Synthetic Route

The synthesis of 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinic acid typically begins with 2,6-dichloropyridin-4-amine and di-tert-butyl dicarbonate (Boc anhydride). Under inert atmosphere and controlled temperatures (−78°C to room temperature), the amine reacts with Boc anhydride in tetrahydrofuran (THF), yielding the Boc-protected intermediate. Subsequent hydrolysis of ester derivatives or direct functionalization of the carboxylic acid group completes the synthesis.

Critical Steps:

  • Protection of the Amine: The Boc group is introduced using Boc anhydride and a base such as 4-dimethylaminopyridine (DMAP) .

  • Solvent Optimization: THF is preferred for its ability to dissolve both polar and nonpolar reactants, enhancing reaction kinetics.

  • Purification: Flash chromatography (ethyl acetate/heptane gradients) isolates the product with >95% purity.

Challenges and Side Reactions

Competing reactions, such as overprotection (e.g., di-Boc formation), are mitigated by stoichiometric control and low-temperature conditions . For example, lithiation of brominated intermediates with n-butyl lithium can induce Boc group migration, necessitating careful monitoring .

Applications in Organic Synthesis

Versatility as a Building Block

The compound’s dual functionality enables participation in:

  • Nucleophilic Aromatic Substitution: Chlorine atoms at positions 2 and 6 are displaced by amines or alkoxides under basic conditions.

  • Peptide Coupling: The carboxylic acid reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form amides.

  • Esterification/Transesterification: Conversion to esters (e.g., tert-butyl) improves lipid solubility for drug delivery applications .

Case Study: Synthesis of Diaminoindoles

In a recent application, the Boc-protected amine served as a key intermediate in synthesizing 3,4-diaminoindoles, which are pharmacophores in kinase inhibitors. Lithiation and Boc migration steps analogous to those in were employed to achieve regioselective functionalization .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm the structure and purity. Key signals include:

  • δ 1.3 ppm (s, 9H): tert-Butyl group of the Boc moiety.

  • δ 6.4–7.5 ppm (m, 2H): Pyridine ring protons.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 307.13) and fragments corresponding to Cl⁻ and Boc group loss.

SupplierPurityForm
EvitaChem95%Powder
Hoffman Chemicals97%Crystalline
Anhorn GmbH96%Lyophilized

Pricing varies by scale, with bulk purchases (≥1 kg) costing approximately $2,500–$4,000 per gram.

Comparison with Related Compounds

The ester derivative, tert-butyl 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinate (CAS: 1044148-88-0), exhibits enhanced solubility in apolar solvents compared to the carboxylic acid form. This makes it preferable for reactions requiring anhydrous conditions .

PropertyAcid FormEster Form
Molecular FormulaC₁₁H₁₂Cl₂N₂O₄C₁₅H₂₀Cl₂N₂O₄
Molecular Weight307.13 g/mol363.24 g/mol
Solubility in THFHighVery High

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